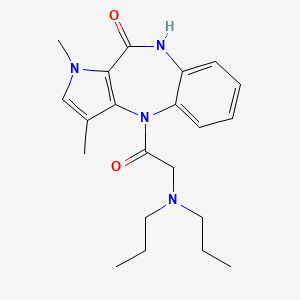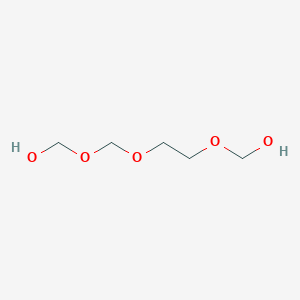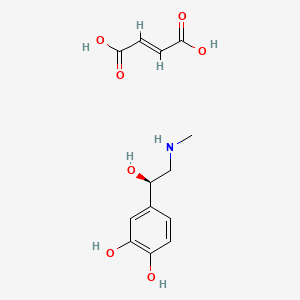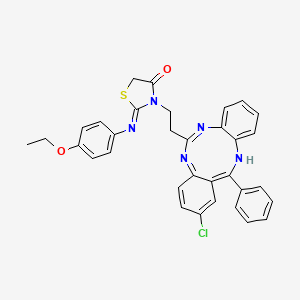
4-Thiazolidinone, 3-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-2-((4-ethoxyphenyl)imino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-2-((4-ethoxyphenyl)imino)- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-2-((4-ethoxyphenyl)imino)- typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these reactions include thioamides, aldehydes, and halogenated compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-2-((4-ethoxyphenyl)imino)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted thiazolidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Thiazolidinone, 3-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-2-((4-ethoxyphenyl)imino)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interfering with cellular signaling pathways to alter cell behavior.
類似化合物との比較
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Benzothiazoles: Compounds with a benzothiazole core, known for their diverse biological activities.
Imidazoles: Compounds with an imidazole ring, widely studied for their pharmacological properties.
Uniqueness
4-Thiazolidinone, 3-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-2-((4-ethoxyphenyl)imino)- is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may contribute to its diverse biological activities and potential therapeutic applications.
特性
CAS番号 |
103687-07-6 |
|---|---|
分子式 |
C33H28ClN5O2S |
分子量 |
594.1 g/mol |
IUPAC名 |
3-[2-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)ethyl]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H28ClN5O2S/c1-2-41-25-15-13-24(14-16-25)35-33-39(31(40)21-42-33)19-18-30-36-27-17-12-23(34)20-26(27)32(22-8-4-3-5-9-22)38-29-11-7-6-10-28(29)37-30/h3-17,20,38H,2,18-19,21H2,1H3 |
InChIキー |
MRZYUNXEGNASHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCC3=NC4=CC=CC=C4NC(=C5C=C(C=CC5=N3)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


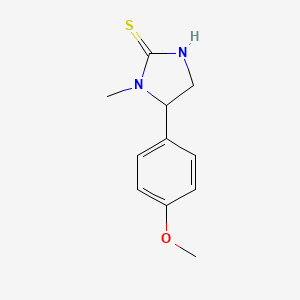
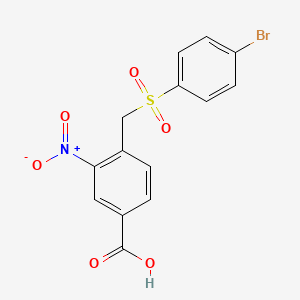
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
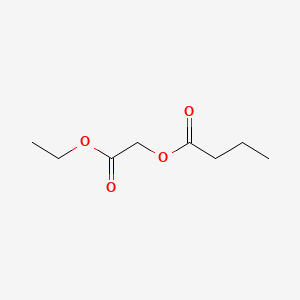




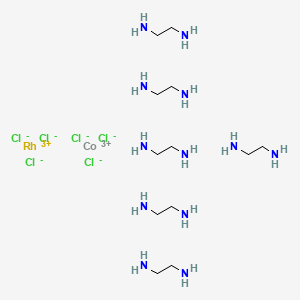
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
